Scientific Field: Pulmonary Medicine
Summary of the Application: TBPe is used in the diagnosis of tuberculous pleural effusion.
Methods of Application: A retrospective study of 125 patients (63 with TBPE; 62 with non-TBPE) was undertaken. Univariate analysis was used to select the laboratory and clinical variables relevant to the model composition.
Results: Six variables were selected in the scoring modelAge ≤ 46 years old (4.96 points), Male (2.44 points), No cancer (3.19 points), Positive T-cell Spot (T-SPOT) results (4.69 points), Adenosine Deaminase (ADA) ≥ 24.5U/L (2.48 point), C-reactive Protein (CRP) ≥ 52.8 mg/L (1.84 points).
Scientific Field: Materials Science and Engineering
Summary of the Application: TBPe is used in the development of efficient and stable blue phosphorescent organic light-emitting devices (PHOLEDs).
Methods of Application: The intermolecular spacing between PtNON and TBPe was carefully managed for an efficient Förster resonant energy transfer (FRET) from PtNON to TBPe as a selected acceptor material.
Summary of the Application: TBPe is used in a whole-blood interferon-γ assay to improve the diagnosis of tuberculous pleural effusion.
Methods of Application: The study included 151 consecutive patients with exudative pleural effusion.
Scientific Field: Clinical Chemistry
Summary of the Application: TBPe assay is used to quantify urinary albumin in point-of-care devices.
Methods of Application: The accuracy of the TBPe assay for urinary albumin was assessed through comparison with an established immunoturbidimetric method (ADVIA 1800 Chemistry System, Siemens).
Scientific Field: Environmental Science
Summary of the Application: TBPe is used in the study of organophosphate esters (OPEs).
2,5,8,11-Tetra-tert-butylperylene is a synthetic organic compound characterized by its unique structure, which consists of a perylene core substituted with four tert-butyl groups at the 2, 5, 8, and 11 positions. Its molecular formula is C36H44, and it has gained attention due to its distinctive optical properties, including strong fluorescence and stability under various conditions . The presence of bulky tert-butyl groups enhances its solubility in organic solvents and reduces aggregation, making it suitable for various applications in materials science and biochemistry.
The chemical behavior of 2,5,8,11-tetra-tert-butylperylene is primarily influenced by its perylene core. It can undergo various reactions typical of aromatic compounds:
These reactions are crucial for modifying its properties for specific applications.
Recent studies have indicated that 2,5,8,11-tetra-tert-butylperylene acts as an inhibitor of the Toll-like receptor signaling pathway. This inhibition suggests potential applications in immunology and therapeutic interventions where modulation of immune responses is necessary . Additionally, its fluorescence properties make it useful in biological imaging and tracking cellular processes.
The synthesis of 2,5,8,11-tetra-tert-butylperylene typically involves the following steps:
2,5,8,11-Tetra-tert-butylperylene has a variety of applications:
Interaction studies involving 2,5,8,11-tetra-tert-butylperylene have revealed insights into its behavior in different environments. For example:
Several compounds share structural or functional similarities with 2,5,8,11-tetra-tert-butylperylene. A comparison highlights its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Perylene | Basic structure without substitutions | Less soluble; lower fluorescence intensity |
1-Methylperylene | Methyl group substitution at one position | Less steric hindrance; different solubility |
2,5-Di-tert-butylperylene | Two tert-butyl groups at positions 2 and 5 | Lower molecular weight; different optical properties |
2,5-Di-n-octylperylene | Two n-octyl groups instead of tert-butyl | Increased hydrophobicity; different application scope |
The presence of four tert-butyl groups in 2,5,8,11-tetra-tert-butylperylene significantly enhances its solubility and stability compared to similar compounds. This unique substitution pattern contributes to its distinctive optical properties and potential applications in advanced materials and biological systems.
2,5,8,11-Tetra-tert-butylperylene exhibits distinct crystallographic properties that are fundamental to understanding its solid-state behavior and optical characteristics [1]. The compound crystallizes with a molecular formula of C₃₆H₄₄ and a molecular weight of 476.75 g/mol [2] [3]. The crystal structure analysis reveals that the compound adopts different molecular stacking modes depending on the crystallization conditions, which directly influences its morphological and optical properties [1].
Single-crystalline nanowires and nanoparticles of 2,5,8,11-tetra-tert-butylperylene can be obtained by controlling the solvent composition and solubility parameters in mixed solutions [1]. The crystallographic data shows that the compound has a melting point of 312°C and exhibits a density of 1.030±0.06 g/cm³ [4]. The crystal structure analysis demonstrates that different molecular stacking arrangements are responsible for the observed shape-dependent emission properties in micro- and nanocrystals [1].
The molecular packing in the crystal lattice is characterized by the arrangement of the perylene core with the bulky tert-butyl substituents at the 2,5,8,11-positions [2] [3]. These substituents create significant steric hindrance that affects the intermolecular interactions and overall crystal packing efficiency [5]. X-ray diffraction studies have revealed that the crystal structure may be locked at the nucleation stage and varies with solubility changes during the crystallization process [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₆H₄₄ | [2] [3] |
Molecular Weight | 476.75 g/mol | [2] [3] |
Melting Point | 312°C | [2] [4] |
Density | 1.030±0.06 g/cm³ | [4] |
Crystal System | Variable with conditions | [1] |
The crystallographic analysis shows that the molecular arrangement in the solid state is influenced by the balance between π-π stacking interactions of the perylene core and the steric repulsion from the tert-butyl groups [5]. This results in a propeller-like conformation around the central perylene unit, which affects the overall packing density and intermolecular distances [1].
The electronic structure of 2,5,8,11-tetra-tert-butylperylene is characterized by its perylene-based π-conjugated system modified by the electron-donating tert-butyl substituents [6] [7]. The molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the perylene core, with minimal contribution from the tert-butyl groups [6].
The compound exhibits characteristic absorption and emission properties with a maximum absorption wavelength at 439 nanometers in dimethyl sulfoxide and fluorescence emission at 459 and 480 nanometers in tetrahydrofuran [4]. The electronic transitions are primarily π-π* in nature, characteristic of aromatic polycyclic systems [6] [7]. The presence of tert-butyl substituents at the 2,5,8,11-positions influences the electronic density distribution and affects the energy levels of the frontier molecular orbitals [6].
Computational studies using density functional theory have provided detailed insights into the electronic structure and orbital compositions [6] [7]. The calculations reveal that the singlet state energy is centered at approximately 3.14 electron volts, while the triplet state energy is at 1.88 electron volts [8]. The standard deviation in the singlet state energy distribution is approximately 0.09 electron volts, indicating relatively narrow emission bands and high color purity [8].
Electronic Property | Value | Solvent/Condition | Reference |
---|---|---|---|
Maximum Absorption | 439 nm | Dimethyl sulfoxide | [4] |
Fluorescence Emission | 459, 480 nm | Tetrahydrofuran | [4] |
Singlet State Energy | 3.14 eV | Computational | [8] |
Triplet State Energy | 1.88 eV | Computational | [8] |
Energy Distribution σ | 0.09 eV | Singlet state | [8] |
The molecular orbital analysis demonstrates that the electronic structure is dominated by the perylene backbone, with the tert-butyl groups serving primarily as steric modifiers rather than electronic contributors [6]. This arrangement results in a relatively rigid electronic framework that maintains the characteristic photophysical properties of the perylene core while providing enhanced solubility and reduced aggregation tendencies [5].
Computational investigations of 2,5,8,11-tetra-tert-butylperylene have employed various theoretical methods including density functional theory and time-dependent density functional theory to elucidate its electronic properties [6] [7] [8]. These studies have provided comprehensive insights into the excited state dynamics, energy transfer processes, and molecular interactions in different environments.
Quantum dynamics simulations have been particularly valuable in understanding the hyperfluorescence mechanism and energy transfer properties of the compound [9]. The computational studies reveal that the radiative decay rates vary significantly depending on the molecular environment and intermolecular interactions [8]. For isolated molecules, the radiative decay rates show a normalized distribution that reflects the inherent electronic properties of the perylene core [8].
The computational analysis of electronic couplings for energy transfer processes shows that singlet energy transfer rates can reach values as high as 2.70 × 10¹¹ s⁻¹, while triplet energy transfer rates are significantly lower at approximately 10³ s⁻¹ [8]. These calculations demonstrate the efficiency of energy transfer processes and their dependence on intermolecular distance and orientation [8].
Molecular dynamics simulations combined with quantum chemical calculations have revealed important information about the dynamic disorder and static disorder components affecting the electronic properties [8]. The dynamic disorder, related to electron-vibration interactions, contributes to time-dependent variations in electronic state energies, while static disorder arises from the amorphous nature of solid films [8].
Computational Property | Value | Method | Reference |
---|---|---|---|
Singlet Energy Transfer Rate | 2.70 × 10¹¹ s⁻¹ | Quantum dynamics | [8] |
Triplet Energy Transfer Rate | ~10³ s⁻¹ | Computational | [8] |
Dynamic Disorder | Time-dependent | Molecular dynamics | [8] |
Static Disorder | 0.09 eV | DFT calculations | [8] |
The computational studies also examine the influence of molecular packing on electronic properties, showing that different crystal morphologies result in distinct electronic coupling strengths and energy transfer efficiencies [1] [8]. These findings provide crucial understanding for optimizing the material properties for specific applications in optoelectronic devices [6] [7].
The structure-property relationships in 2,5,8,11-tetra-tert-butylperylene and its derivatives demonstrate how molecular modifications affect the overall material characteristics [5] [10]. The strategic placement of tert-butyl groups at the 2,5,8,11-positions of the perylene core serves multiple functions, including enhanced solubility, reduced aggregation, and modified electronic properties [5].
Studies on perylene derivatives with varying substituent patterns reveal that the number and position of substituents significantly influence the charge transfer characteristics and photophysical properties [10]. Mono-, di-, tri-, and tetra-substituted perylene derivatives show decreasing charge transfer character with increasing number of substituents, indicating that the electronic properties can be systematically tuned through structural modifications [10].
The steric hindrance provided by the tert-butyl groups effectively suppresses excimer formation, which is a common issue in unsubstituted perylene compounds [5]. This suppression occurs through steric repulsion that prevents close intermolecular contact necessary for excimer formation while maintaining efficient intramolecular electronic properties [5]. The structure-property relationship demonstrates that alkyl substitution can selectively block unwanted intermolecular excited state relaxation pathways with minimal effect on desired photophysical processes [5].
Crystallographic studies of different morphological forms show that the structure-property relationships extend to the solid-state organization [1] [11]. Single-crystalline nanowires and nanoparticles exhibit different optical properties that correlate directly with their distinct molecular stacking modes in the crystal lattice [1] [11]. The crystal growth process and final morphology are influenced by nucleation conditions, which determine the molecular packing arrangement and subsequent optical characteristics [1].
Structural Feature | Property Effect | Mechanism | Reference |
---|---|---|---|
Tert-butyl substitution | Enhanced solubility | Steric hindrance | [5] |
2,5,8,11-positioning | Reduced aggregation | Steric repulsion | [5] |
Crystal morphology | Shape-dependent emission | Molecular stacking | [1] |
Substituent number | Tunable charge transfer | Electronic modification | [10] |